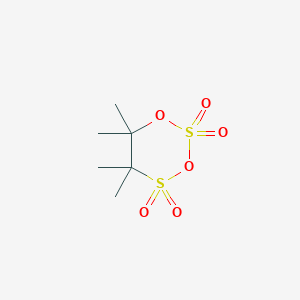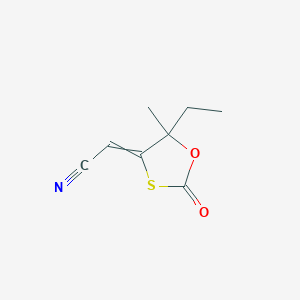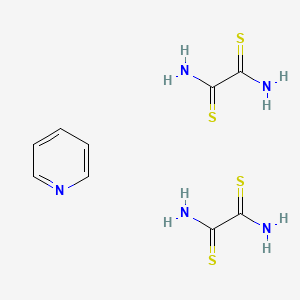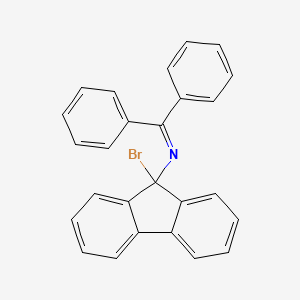
Diethyl 2-(diethylamino)but-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-(diethylamino)but-2-enedioate is an organic compound with the molecular formula C₁₂H₂₁NO₄. It is known for its unique structure, which includes both ester and amine functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 2-(diethylamino)but-2-enedioate can be synthesized through the reaction of diethylamine with diethyl but-2-ynedioate. The reaction typically involves the use of a base such as sodium ethoxide in ethanol to facilitate the formation of the enolate ion, which then reacts with diethylamine .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-(diethylamino)but-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-(diethylamino)but-2-enedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of diethyl 2-(diethylamino)but-2-enedioate involves its interaction with various molecular targets. The ester and amine groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biological pathways and lead to various effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl maleate: Similar structure but lacks the diethylamino group.
Diethyl fumarate: Isomer of diethyl maleate with different geometric configuration.
Diethyl 2-aminobut-2-enedioate: Similar structure but with an amino group instead of a diethylamino group.
Uniqueness
Diethyl 2-(diethylamino)but-2-enedioate is unique due to the presence of both ester and diethylamino groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
116308-58-8 |
|---|---|
Molekularformel |
C12H21NO4 |
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
diethyl 2-(diethylamino)but-2-enedioate |
InChI |
InChI=1S/C12H21NO4/c1-5-13(6-2)10(12(15)17-8-4)9-11(14)16-7-3/h9H,5-8H2,1-4H3 |
InChI-Schlüssel |
DWDOSGVYJUIERF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=CC(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(Trimethylsilyl)oxy]pentan-3-one](/img/structure/B14293238.png)


![Benzo[l]cyclopenta[cd]pyren-1(2h)-one](/img/structure/B14293249.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propanoyl chloride](/img/structure/B14293253.png)

![1-Butanamine, 4-[(trimethylsilyl)oxy]-](/img/structure/B14293260.png)

